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2-Amino-3-(2-methoxyphenyl)-2-

methylpropan-1-ol

Cat. No.: B13221107

Get Quote

Precision Engineering of the N-C-C-O Motif for Catalysis, Capture, and Therapeutics

Executive Summary
Sterically hindered

-amino alcohols represent a privileged structural class where the proximity of the amine and
hydroxyl groups is modulated by bulky alkyl or aryl substituents. Unlike their unhindered
counterparts (e.g., monoethanolamine), these derivatives exhibit non-intuitive physicochemical
properties: reduced nucleophilicity despite retained basicity, conformational rigidity, and unique
metabolic stability.

This guide analyzes the technical utility of these motifs across three critical domains:

Asymmetric Catalysis (where steric bulk enforces stereocontrol), Carbon Capture (where

hindrance destabilizes carbamates for energy efficiency), and Medicinal Chemistry (where

"metabolic blocking" extends half-life).

The Steric Advantage: Mechanistic Principles
The utility of sterically hindered
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-amino alcohols stems from the "Frustrated" nature of their reactivity. By placing bulky groups
(e.g., tert-butyl, gem-dimethyl) adjacent to the nitrogen or oxygen, we manipulate the
Nucleophilicity/Basicity Ratio.

2.1 The "Unstable Carbamate" Effect (Industrial CCS)
In Carbon Capture and Storage (CCS), primary amines (MEA) form stable carbamates with CO

, requiring high energy to reverse (regenerate). Sterically hindered amines (e.g., 2-amino-2-
methyl-1-propanol, AMP) react with CO

to form a carbamate that is thermodynamically unstable due to steric clash.

Result: The unstable carbamate rapidly hydrolyzes to bicarbonate.[1]

Benefit: This shifts the stoichiometry from 0.5 mol CO

/mol amine (stable carbamate) to 1.0 mol CO

/mol amine (bicarbonate) and significantly lowers the heat of regeneration.

2.2 Conformational Locking (Asymmetric Catalysis)
In chiral ligand design, free rotation destroys selectivity. Bulky substituents on the carbon

backbone of

-amino alcohols (e.g., in cis-1-amino-2-indanol or norephedrine) "lock" the metal-ligand
complex into a single active conformation, creating a chiral pocket that discriminates between
pro-chiral faces of a substrate.

Visualization: Mechanisms of Action
Figure 1: Steric Control in CO2 Capture & Regioselective Synthesis
This diagram illustrates two distinct pathways: the "Unstable Carbamate" cycle in CCS and the

regioselective opening of epoxides governed by steric vs. electronic factors.
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Caption: Left: Steric hindrance in AMP destabilizes the carbamate, favoring high-capacity

bicarbonate formation. Right: Catalyst choice dictates whether bulky amines attack the terminal

(steric) or internal (electronic) carbon.

Synthetic Architectures: Overcoming the Barrier
Synthesizing sterically hindered

-amino alcohols is non-trivial because the very bulk required for function impedes the standard
S

2 attack.

Core Methodology: Catalytic Epoxide Ring Opening
Standard heating of hindered epoxides with hindered amines often fails or leads to

polymerization. The solution is Lewis Acid Activation.[2]
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The Challenge: A bulky amine (e.g., tert-butylamine) attacking a substituted epoxide faces

severe steric repulsion.

The Fix: Lewis acids (LiBr, ZrCl

, or Sulfated Tin Oxide) coordinate to the epoxide oxygen. This weakens the C-O bond,
increasing the electrophilicity of the carbons and allowing the reaction to proceed under
milder conditions, often altering regioselectivity toward the more substituted carbon
(electronic control) rather than the less substituted one (steric control).

Table 1: Comparative Synthetic Methods

Method Catalyst Conditions
Regioselect
ivity

Yield Suitability

Thermal None
High Temp

(>100°C)

Steric

(Terminal)
Low-Mod

Simple,

unhindered

substrates

only.

Lewis Acid LiBr, InBr RT to 40°C
Substrate

dependent
High (>85%)

Gold

Standard for

hindered

amines.

Solid Acid
Graphite

Oxide

Solvent-free,

RT

Electronic

(Internal)
High (>90%)

Green

chemistry;

recyclable

catalyst.

Biocatalytic
Lipase (CAL-

B)

Aqueous/Org

anic

Highly

Selective
Mod-High

Enantioselect

ive synthesis.

Validated Experimental Protocol
Synthesis of 1-(tert-butylamino)-2-propanol via LiBr-Catalyzed Aminolysis

Rationale: This protocol uses Lithium Bromide (LiBr) as a mild Lewis acid. The Li

ion activates the epoxide oxygen, while the Br
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acts as a transient nucleophile to open the ring (forming a bromohydrin intermediate) which is
then displaced by the amine. This "double activation" is crucial for sterically hindered amines.

Materials:

Propylene oxide (or substituted epoxide)[3]

tert-Butylamine (Sterically hindered nucleophile)

Lithium Bromide (LiBr)[3]

Acetonitrile (Solvent)

Protocol:

Activation: Dissolve LiBr (10 mol%) in acetonitrile (5 mL per mmol substrate) in a round-

bottom flask. Stir for 10 minutes to ensure solvation.

Addition: Add propylene oxide (1.0 equiv) to the solution. Stir for 5 minutes to allow Li

-epoxide coordination.

Amination: Add tert-butylamine (1.1 equiv) dropwise. Note: For extremely hindered amines,

increase equivalents to 1.5.

Reaction: Stir at room temperature. Monitor via TLC (stain with ninhydrin for amine

detection).

Checkpoint: If reaction is sluggish after 2 hours, gently warm to 40°C.

Quenching: Once starting material is consumed, add water (10 mL).

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.

Purification: Dry over Na

SO

, concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH 95:5).
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Validation Criteria:

1H NMR: Look for the disappearance of epoxide protons (2.4-3.0 ppm) and the appearance

of the methine proton adjacent to the alcohol (~3.8 ppm) and the tert-butyl singlet (~1.1

ppm).

Regioselectivity Check: In the crude NMR, integration of the signal adjacent to the nitrogen

will distinguish between attack at the terminal CH

(major) vs internal CH.

Applications in Drug Development
In medicinal chemistry, the

-amino alcohol motif is ubiquitous (e.g., Beta-blockers like Propranolol). However, "metabolic
soft spots" often limit half-life.

Strategy: Steric Shielding Introducing gem-dimethyl groups or using bulky amine substituents

(like the tert-butyl group in Salbutamol) serves two purposes:

Metabolic Stability: It blocks the approach of Cytochrome P450 enzymes, preventing N-

dealkylation or alpha-hydroxylation.

Selectivity: It restricts conformational freedom, improving binding affinity to specific receptor

subtypes (e.g.,

-adrenergic receptors).

Data Point: Tertiary alcohols (hindered) are generally excreted unchanged, whereas

primary/secondary alcohols often undergo oxidation to acids/ketones or glucuronidation [1].[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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